molecular formula C12H18N2O2 B2878982 N-(6-methoxypyridin-3-yl)hexanamide CAS No. 1023481-57-3

N-(6-methoxypyridin-3-yl)hexanamide

Cat. No.: B2878982
CAS No.: 1023481-57-3
M. Wt: 222.288
InChI Key: XBBBOMFOECKEPI-UHFFFAOYSA-N
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Description

N-(6-methoxypyridin-3-yl)hexanamide: is an organic compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol This compound features a pyridine ring substituted with a methoxy group at the 6-position and an amide linkage to a hexane chain at the 3-position

Scientific Research Applications

N-(6-methoxypyridin-3-yl)hexanamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)hexanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxypyridine and hexanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The hexanoyl chloride is added dropwise to a solution of 6-methoxypyridine in an appropriate solvent like dichloromethane, under an inert atmosphere. The mixture is stirred at room temperature for several hours.

    Purification: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: 6-hydroxypyridin-3-yl)hexanamide.

    Reduction: N-(6-methoxypyridin-3-yl)hexanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amide linkage play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxypyridin-3-yl)acetamide: Similar structure but with a shorter acyl chain.

    N-(6-methoxypyridin-3-yl)benzamide: Contains a benzoyl group instead of a hexanoyl group.

    N-(6-methoxypyridin-3-yl)propionamide: Features a propionyl group instead of a hexanoyl group.

Uniqueness

N-(6-methoxypyridin-3-yl)hexanamide is unique due to its longer hexanoyl chain, which can influence its hydrophobicity and binding interactions. This structural feature may enhance its suitability for specific applications, such as in drug design, where longer acyl chains can improve membrane permeability and target specificity .

Properties

IUPAC Name

N-(6-methoxypyridin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-3-4-5-6-11(15)14-10-7-8-12(16-2)13-9-10/h7-9H,3-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBBOMFOECKEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CN=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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